molecular formula C7H7N3S B12993004 3-Methyl-3H-imidazo[4,5-b]pyridine-2-thiol

3-Methyl-3H-imidazo[4,5-b]pyridine-2-thiol

Cat. No.: B12993004
M. Wt: 165.22 g/mol
InChI Key: XDRROGHZOCQQIB-UHFFFAOYSA-N
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Description

3-Methyl-3H-imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a thiol group at the 2-position and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-2-thiol typically involves the cyclization of 2,3-diaminopyridine derivatives with carbon disulfide or thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3H-imidazo[4,5-b]pyridine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-3H-imidazo[4,5-b]pyridine-2-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-3H-imidazo[4,5-b]pyridine-2-thiol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a thiol group and a methyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

3-methyl-1H-imidazo[4,5-b]pyridine-2-thione

InChI

InChI=1S/C7H7N3S/c1-10-6-5(9-7(10)11)3-2-4-8-6/h2-4H,1H3,(H,9,11)

InChI Key

XDRROGHZOCQQIB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)NC1=S

Origin of Product

United States

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